molecular formula C6H6ClNO B151447 2-Chloro-5-methoxypyridine CAS No. 139585-48-1

2-Chloro-5-methoxypyridine

Cat. No. B151447
Key on ui cas rn: 139585-48-1
M. Wt: 143.57 g/mol
InChI Key: ZXGHKJHRHVDMSW-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

28% Sodium methoxide-methanol (2.0 mL) was added dropwise to the above-obtained 2-chloro-5-hydroxypyridine (1.30 g) and methyl iodide (1.25 mL) in N,N-dimethylformamide (26 mL), followed by stirring at room temperature for 1.5 hours. The reaction mixture was partitioned by use of saturated aqueous ammonium chloride and ethyl acetate. The organic layer was washed with saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel chromatography (hexane-ethyl acetate), to thereby give 2-chloro-5-methoxypyridine as a solid (1.40 g, 98%).
Name
Sodium methoxide methanol
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].CO.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][N:8]=1.CI>CN(C)C=O>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:1])=[CH:9][N:8]=1 |f:0.1.2|

Inputs

Step One
Name
Sodium methoxide methanol
Quantity
2 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)O
Name
Quantity
1.25 mL
Type
reactant
Smiles
CI
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned by use of saturated aqueous ammonium chloride and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClC1=NC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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